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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)propan-2-amine

CAS No.: 17790-50-0

Cat. No.: B154538

Get Quote

Executive Summary
2-(3-Chlorophenyl)propan-2-amine (CAS: 17790-50-0 for HCl salt) is a sterically hindered

primary amine structurally categorized as a cumylamine (alpha,alpha-dimethylbenzylamine).[1]

In medicinal chemistry, this scaffold acts as a critical bioisostere for phentermine-class

anorectics and is a versatile intermediate for GPCR ligands.

Its molecular weight—169.65 g/mol (Free Base)—is a fundamental stoichiometric anchor for

synthetic planning. However, its utility is defined by the steric bulk of the gem-dimethyl group

adjacent to the amine, which confers significant resistance to oxidative deamination by

Monoamine Oxidases (MAO), a property that researchers must leverage during lead

optimization.

This guide details the physicochemical constants, a robust industrial synthesis via the Ritter

reaction, and the analytical logic required for validation.
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Precise molecular weight calculations are prerequisite for stoichiometric accuracy in high-

throughput screening (HTS) and synthesis.[1]

Critical Constants Table
Property Value Unit Notes

Molecular Formula C₉H₁₂ClN - -

Molecular Weight

(Free Base)
169.65 g/mol

Primary stoichiometric

reference.[1]

Molecular Weight (HCl

Salt)
206.11 g/mol

Standard storage form

(hygroscopic stability).

Monoisotopic Mass 169.066 Da
Based on ³⁵Cl isotope

abundance.[1]

Exact Mass 169.0658 Da

For High-Res Mass

Spectrometry

(HRMS).[1]

Predicted LogP 2.3 – 2.5 -
Moderate lipophilicity;

CNS penetrant.[1]

pKa (Predicted) ~9.5 – 10.1 -

Basic amine;

protonated at

physiological pH.[1]

Boiling Point 227 ± 15 °C
Predicted at 760

mmHg.[1]

Stoichiometric Implications
When converting between the free base (oil) and the hydrochloride salt (solid), researchers

must apply a gravimetric correction factor of 1.215 (206.11 / 169.65). Failure to account for this

salt mass difference is a common source of error in potency assays.
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While nucleophilic substitution is possible, it is prone to elimination side-reactions due to the

tertiary carbon. The most authoritative and scalable route for 2-(3-chlorophenyl)propan-2-
amine is the Ritter Reaction, which utilizes the stability of the intermediate benzylic

carbocation.[1]

Reaction Scheme
Precursor Formation: Grignard addition of methylmagnesium bromide to 3-

chloroacetophenone.[1]

Ritter Amidation: Acid-catalyzed addition of acetonitrile to the tertiary alcohol.[1]

Hydrolysis: Conversion of the acetamide to the free amine.

Detailed Protocol
Step 1: Generation of the Tertiary Alcohol

Reagents: 3-Chloroacetophenone, MeMgBr (3.0 M in ether).

Procedure: Add MeMgBr dropwise to a cooled (0°C) solution of ketone in anhydrous THF.

The inductive effect of the meta-chloro substituent stabilizes the ring but does not

significantly hinder the nucleophilic attack.[1]

Yield Target: >90% of 2-(3-chlorophenyl)propan-2-ol.

Step 2: The Ritter Reaction (Critical Step)

Reagents: 2-(3-chlorophenyl)propan-2-ol, Acetonitrile (solvent/reactant), H₂SO₄ (conc).[1]

Mechanism: The sulfuric acid protonates the alcohol, leading to water loss and the formation

of a tertiary benzylic carbocation. Acetonitrile attacks this electrophile to form a nitrilium ion,

which is quenched by water to form the N-acetyl intermediate.

Safety Note: Exothermic addition. Maintain temperature <40°C to prevent polymerization of

the styrene byproduct.

Step 3: Hydrolysis to Amine

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b154538/docs?utm_src=pdf-body#technical-monograph-2-3-chlorophenyl-propan-2-amine
https://www.benchchem.com/product/b154538/docs?utm_src=pdf-body#technical-monograph-2-3-chlorophenyl-propan-2-amine
https://www.bldpharm.com/products/15833-00-8.html
https://www.bldpharm.com/products/15833-00-8.html
https://www.bldpharm.com/products/15833-00-8.html
https://www.bldpharm.com/products/15833-00-8.html
https://www.bldpharm.com/products/15833-00-8.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154538?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents: Ethylene glycol, KOH (or HCl reflux).

Optimization: Acidic hydrolysis of sterically hindered amides is slow. Alkaline hydrolysis in

high-boiling solvents (ethylene glycol at 150°C) is the preferred "Process Chemistry" route to

drive the reaction to completion.[1]

Visualization: Synthetic Pathway
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Figure 1: Step-wise synthesis via the Ritter reaction, prioritizing carbocation stability and

efficient hydrolysis.

Analytical Validation
Confirming the identity of the product requires distinguishing it from its regioisomers (e.g., the

4-chloro analog) and validating the integrity of the amine.

1H NMR Signature (CDCl₃, 400 MHz)
Gem-dimethyl group: A sharp, strong singlet integrating to 6H is the diagnostic feature. Due

to the electronegativity of the nitrogen and the ring, this typically appears around 1.4 – 1.6

ppm.

Amine protons (NH₂): Broad singlet, variable position (1.5 – 2.0 ppm), D₂O exchangeable.

Aromatic Region: The meta-substitution pattern is distinct from the para-isomer.[1]

Look for a singlet-like peak (H2) isolated from the main multiplet, or a specific 1H-1H-1H-

1H pattern: ~7.2–7.5 ppm.[1]

Mass Spectrometry (ESI+)
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Target Ion [M+H]⁺: 170.1 m/z.

Isotope Pattern: A distinct 3:1 ratio at m/z 170 and 172 confirms the presence of a single

Chlorine atom.

Analytical Logic Tree
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Figure 2: Orthogonal validation workflow ensuring correct molecular weight and structural

integrity.
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Pharmaceutical Relevance & Stability
The gem-dimethyl substitution on the alpha carbon is not merely a structural feature; it is a

metabolic shield.[1]

MAO Resistance: Primary amines on primary carbons (e.g., phenethylamine) are rapidly

degraded by Monoamine Oxidase (MAO). The steric bulk of the isopropyl group in 2-(3-
chlorophenyl)propan-2-amine blocks the approach of the MAO iron-oxo center,

significantly extending the half-life (

) of the molecule in vivo.[1]

Lipophilicity: The addition of the Chlorine atom at the 3-position increases lipophilicity (LogP

~2.4), enhancing Blood-Brain Barrier (BBB) permeability compared to the non-halogenated

parent.

Bioisosterism: This scaffold is often used to probe the hydrophobic pockets of GPCRs (e.g.,

5-HT receptors) or transporters (SERT/DAT) where the chlorine atom provides specific

halogen-bonding interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Monograph: 2-(3-Chlorophenyl)propan-2-
amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154538/docs#technical-monograph-2-3-
chlorophenyl-propan-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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